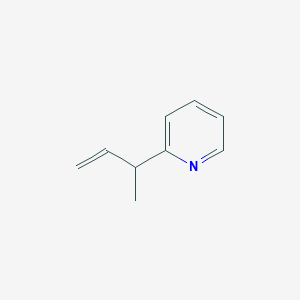

2-(But-3-en-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-en-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8(2)9-6-4-5-7-10-9/h3-8H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCCGXTVFNNOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501599 | |

| Record name | 2-(But-3-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53364-08-2 | |

| Record name | 2-(But-3-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Theoretical Studies of 2 but 3 En 2 Yl Pyridine

Spectroscopic Analysis Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis (e.g., 1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(but-3-en-2-yl)pyridine, 1D NMR (¹H and ¹³C) and 2D NMR experiments would confirm the precise arrangement of atoms and the connectivity between the pyridine (B92270) ring and the butenyl side chain.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their characteristic splitting patterns revealing their relative positions. The protons of the but-3-en-2-yl group would appear in the aliphatic and vinylic regions. The methine proton (CH) adjacent to the pyridine ring would likely be a multiplet, coupled to both the methyl and vinyl protons. The terminal vinyl protons (=CH₂) and the adjacent methine proton (=CH-) would exhibit complex splitting patterns (e.g., ddd, ddt) due to geminal, cis, and trans couplings. The methyl group (CH₃) would appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing a unique signal for each carbon atom. Typically, sp²-hybridized carbons of the pyridine ring and the vinyl group resonate downfield (δ 110-160 ppm), while sp³-hybridized carbons of the alkyl portion appear upfield (δ 10-50 ppm). The specific chemical shifts would be influenced by the nitrogen atom in the pyridine ring and the double bond in the side chain.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the butenyl chain and its attachment to the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the butenyl group to the C2 position of the pyridine ring. These techniques are crucial for distinguishing between isomers, such as 2-(but-3-en-1-yl)pyridine (B1278869) and this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Values are estimations based on analogous compounds and may vary)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~163 |

| Pyridine C3 | ~7.1 (d) | ~121 |

| Pyridine C4 | ~7.6 (t) | ~136 |

| Pyridine C5 | ~7.0 (t) | ~123 |

| Pyridine C6 | ~8.5 (d) | ~149 |

| Butenyl C2' | ~3.5 (q) | ~45 |

| Butenyl C1' (CH₃) | ~1.4 (d) | ~20 |

| Butenyl C3' | ~5.8 (ddd) | ~142 |

| Butenyl C4' | ~5.0 (dd) | ~114 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule. The techniques are complementary and together offer a comprehensive vibrational profile.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹. Key functional group frequencies include the C=C stretching of the vinyl group (~1640 cm⁻¹) and the C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region).

FT-Raman Spectroscopy: FT-Raman spectroscopy would be particularly useful for observing the symmetric and non-polar vibrations, which are often weak in the IR spectrum. The C=C double bond stretch, for instance, would likely give a strong signal in the Raman spectrum. The symmetric ring breathing mode of the pyridine ring is also a characteristic Raman band.

Table 2: Predicted Vibrational Frequencies for this compound (Values are estimations based on typical group frequencies)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3010 | Medium / Strong |

| Vinylic =C-H Stretch | 3080 - 3060 | Medium / Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong / Strong |

| C=C Stretch (Alkenyl) | 1645 - 1635 | Medium / Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1430 | Strong / Strong |

| C-H Bending (Aliphatic) | 1465 - 1370 | Medium / Medium |

| =C-H Bending (Out-of-plane) | 1000 - 910 | Strong / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, the spectrum is characterized by absorptions corresponding to the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The spectrum, typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol, would be expected to show two main absorption bands.

π → π transitions:* These are typically strong absorptions and would

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Aromaticity Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of organic compounds, including this compound. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311G(d,p)), are utilized to determine the optimized molecular geometry, electronic structure, and aromaticity of the molecule. mdpi.commdpi.com

Geometry optimization calculations aim to find the lowest energy conformation of the molecule. For pyridine derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data obtained from techniques like X-ray crystallography. scielo.org.coresearchgate.net The process involves minimizing the total energy of the molecule, starting from an initial guess of the structure. mdpi.com

The electronic structure of this compound can be elucidated through DFT by analyzing parameters such as molecular orbital energies and electron density distribution. These calculations provide insights into the reactivity and stability of the molecule. mdpi.comscielo.org.co For instance, the distribution of electron density can indicate the most likely sites for electrophilic or nucleophilic attack.

Aromaticity, a key feature of the pyridine ring, can also be assessed using DFT. While the pyridine ring in this compound is inherently aromatic, DFT calculations can quantify this property. Aromaticity is generally associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule (4n+2 π electrons). masterorganicchemistry.com Computational methods can evaluate the degree of electron delocalization and the associated stabilization energy, confirming the aromatic character of the pyridine moiety. masterorganicchemistry.comresearchgate.net In substituted pyridines, the nature of the substituent can influence the electronic properties and aromaticity of the ring system.

Conformational Analysis and Prediction of Isomeric Stability via Advanced Computational Methods

The conformational landscape of flexible molecules like this compound is crucial for understanding their chemical behavior. Advanced computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in performing conformational analysis and predicting the relative stability of different isomers. mdpi.comacademie-sciences.fracademie-sciences.fr

The process begins with a systematic search for all possible stable conformations (local minima on the potential energy surface). This is particularly important for molecules with freely rotatable bonds, as the number of possible conformations can increase rapidly. frontiersin.org For this compound, rotation around the C-C single bond connecting the butenyl side chain to the pyridine ring gives rise to various conformers.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Fukui Function, Natural Bond Orbital (NBO) Analysis)

Molecular orbital analysis provides profound insights into the chemical reactivity and electronic properties of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Fukui functions, and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Gap: The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. researchgate.net For pyridine derivatives, the HOMO is often localized on the pyridine ring and nitrogen atom, suggesting these are favorable sites for electrophilic attack. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Associated with the electron-donating ability of the molecule. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Associated with the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and electronic character. mdpi.com |

Fukui Function: The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.comresearchgate.netbeilstein-journals.org The function f(r) indicates the change in electron density at a specific point r when the total number of electrons in the system changes. researchgate.net Specifically, f+(r) predicts sites for nucleophilic attack (where an electron is added), and f-(r) predicts sites for electrophilic attack (where an electron is removed). mdpi.comresearchgate.net This analysis allows for a detailed understanding of the regioselectivity of reactions involving this compound.

Reaction Pathway and Transition State Analysis for Fundamental Reactivity

Understanding the fundamental reactivity of this compound involves mapping out potential reaction pathways and identifying the associated transition states. Computational methods, particularly DFT, are invaluable for this purpose. These studies can predict the feasibility and mechanisms of various chemical transformations.

For instance, the butenyl side chain offers several possibilities for reactions such as addition, oxidation, or reduction. Similarly, the pyridine ring can undergo substitution reactions. Theoretical analysis can model these reactions by calculating the potential energy surface (PES) that connects reactants, intermediates, transition states, and products.

A key aspect of this analysis is the identification of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a crucial factor in reaction kinetics. rsc.org For example, in the formation of substituted pyridines, computational studies have been used to elucidate the reaction mechanism, including isomerization steps and the energetics of intermediates and transition states. osti.gov

By analyzing the geometry of the transition state, one can gain insights into the mechanism of bond formation and breaking. For example, in addition reactions to the double bond of the butenyl group, the transition state would reveal the approach of the attacking reagent. Similarly, for substitution reactions on the pyridine ring, the structure of the Wheland intermediate (a resonance-stabilized carbocation) can be characterized.

Prediction of Spectroscopic Parameters from First Principles and Comparison with Experimental Data

First-principles calculations, primarily using Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters for this compound. These theoretical predictions can then be compared with experimental data to validate both the computational methodology and the experimental structural assignment.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled to better match the experimental values obtained from FT-IR and Raman spectroscopy. acs.org The comparison between theoretical and experimental spectra can aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. tandfonline.com

NMR Spectroscopy (¹H and ¹³C): The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr The calculated chemical shifts are typically compared to experimental values to confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or electronic effects. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the electronic transitions, including the absorption wavelength (λmax), excitation energies, and oscillator strengths. mdpi.comredalyc.org Comparing the predicted spectrum with the experimental one can help to understand the nature of the electronic excitations, such as π→π* or n→π* transitions. mdpi.com

The table below illustrates the type of data that can be generated and compared.

| Spectroscopic Technique | Predicted Parameters | Experimental Data |

| FT-IR/Raman | Vibrational Frequencies, Intensities | Peak positions (cm⁻¹), Intensities |

| ¹H NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm), Coupling Constants (Hz) |

| ¹³C NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) |

| UV-Vis | Absorption Wavelength (λmax), Excitation Energies, Oscillator Strengths | Absorption Maxima (nm) |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline and Solution States

The study of intermolecular interactions is crucial for understanding the properties of this compound in condensed phases, such as the crystalline solid-state and in solution. These interactions govern physical properties like melting point, boiling point, and solubility, as well as influencing molecular conformation and packing in crystals.

In the crystalline state, the arrangement of molecules is determined by a balance of various non-covalent interactions. For pyridine-containing compounds, these can include:

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to attractive interactions. rsc.org The geometry of this stacking (e.g., parallel or T-shaped) can be investigated using X-ray crystallography and computational methods.

C-H···π Interactions: The hydrogen atoms of the butenyl side chain or the pyridine ring can interact with the π-electron cloud of an adjacent pyridine ring. rsc.org

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (like water or alcohols in solution, or co-crystallized molecules), hydrogen bonds of the type N···H-X can form. researchgate.net In some cases, weak C-H···N or C-H···O hydrogen bonds can also play a role in stabilizing the crystal structure. researchgate.net

Computational techniques like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts in the crystal lattice. researchgate.netuni-regensburg.de This method provides a graphical representation of the regions of close contact between neighboring molecules.

Advanced Research Applications and Functional Investigations of 2 but 3 En 2 Yl Pyridine Derivatives

Applications in Catalysis and Ligand Design

The unique structure of 2-(But-3-en-2-yl)pyridine, which combines a pyridine (B92270) ring with an alkenyl side chain, suggests its potential as a versatile ligand in transition metal catalysis. The pyridine moiety offers a nitrogen atom as a strong σ-donor for coordination to a metal center, while the butenyl group provides a π-system that could also interact with the metal or be involved in the catalytic transformation itself. While extensive research exists for a wide array of pyridine-based ligands, specific studies focusing solely on this compound are not prominently featured in publicly available research. The following sections outline the established principles and methodologies within which this specific compound could be investigated.

Design and Synthesis of this compound-Based Ligands for Transition Metal Catalysis

The design of ligands for transition metal catalysis is a foundational aspect of modern chemistry, aimed at creating metal complexes with desired reactivity, selectivity, and stability. Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. jscimedcentral.comslideshare.net The synthesis of ligands based on the this compound scaffold would involve the strategic introduction of other donor groups to create multidentate ligands, which can form highly stable chelate complexes with transition metals. researchgate.net

For instance, functional groups could be added to the pyridine ring or the butenyl side chain to create bidentate (e.g., P,N; N,N) or tridentate (e.g., P,N,P) ligand systems. These systems are known to enhance the catalytic activity and stability of metal centers like rhodium, palladium, iridium, and ruthenium. slideshare.netd-nb.infoubc.ca The synthesis strategy for such derivatives would typically start from 2-acetylpyridine, followed by reactions to build the butenyl chain and subsequent modifications. The modular nature of pyridine chemistry allows for fine-tuning of both steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic reaction. researchgate.net

Investigation of Coordination Chemistry and Metal-Ligand Interactions

The coordination chemistry of pyridine-based ligands with transition metals is well-documented. wikipedia.org Pyridine acts as a Lewis base, donating its lone pair of electrons from the nitrogen atom to a vacant orbital of the metal center. researchgate.net For a ligand like this compound, coordination would primarily occur through the pyridine nitrogen. The resulting metal-ligand bond strength and geometry depend on factors like the metal's identity, its oxidation state, and the electronic properties of other ligands in the coordination sphere. nih.govnih.gov

In complexes involving this compound, the butenyl group could remain as a non-coordinating "pendant arm," influencing the steric environment around the metal. Alternatively, the alkene could participate in coordination, leading to a bidentate N,Cπ-ligation. This dual coordination can be crucial in certain catalytic cycles, for example, by stabilizing reactive intermediates or participating directly in bond-forming steps. Characterization of such complexes would involve techniques like X-ray crystallography to determine the solid-state structure and NMR spectroscopy to study the complex's behavior in solution. nih.gov

Catalytic Activity and Selectivity Studies (e.g., in organic transformations, transfer hydrogenation)

Transition metal complexes bearing pyridine-derived ligands are active catalysts for a vast range of organic transformations, including hydrogenation, transfer hydrogenation, hydrosilylation, and cross-coupling reactions. d-nb.infomdpi.commdpi.com Transfer hydrogenation, in particular, is a key process for the reduction of ketones, imines, and other unsaturated compounds, often using sustainable hydrogen sources like isopropanol (B130326) or formic acid. rsc.org

Ruthenium, iridium, and iron complexes with pyridine-based ligands have shown high efficiency in the transfer hydrogenation of ketones. d-nb.inforesearchgate.net A hypothetical catalyst based on a this compound ligand would be evaluated for its activity (turnover frequency), selectivity (chemo-, regio-, and enantioselectivity), and substrate scope. For example, in the reduction of aryl ketones, the catalyst's performance would be measured by the conversion rate and the yield of the corresponding alcohol. researchgate.net The electronic and steric properties imparted by the 2-(but-3-en-2-yl) group would be critical in determining the catalyst's efficacy and selectivity compared to other pyridine-based systems.

Elucidation of Catalytic Cycle Mechanisms and Rate-Determining Steps

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. A typical catalytic cycle for transfer hydrogenation involves several key steps: (i) formation of a metal-hydride species from the hydrogen donor, (ii) coordination of the substrate (e.g., a ketone) to the metal center, (iii) migratory insertion of the hydride to the carbonyl carbon, and (iv) release of the product (alcohol) and regeneration of the catalyst. acs.org

Biological and Medicinal Chemistry Research (Scaffold-Based Investigations)

Exploration of Pyridine Scaffolds as Privileged Structures in Medicinal Chemistry

The pyridine ring, the core component of this compound, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comcambridgemedchemconsulting.com This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug discovery. mdpi.com The pyridine motif is found in over 7,000 drug molecules of medicinal importance and is a key component in numerous natural products, including vitamins (niacin, vitamin B6) and alkaloids. rsc.orgnih.gov

The utility of the pyridine scaffold stems from its unique physicochemical properties. As a polar and ionizable aromatic molecule, it can enhance the aqueous solubility and bioavailability of drug candidates. enpress-publisher.com Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. Furthermore, the pyridine ring is metabolically stable and can positively influence a molecule's pharmacokinetic profile, improving properties like cell permeability and protein binding. nih.gov

The versatility of pyridine chemistry allows for extensive structural modifications, enabling chemists to create large libraries of compounds for screening against various diseases. rsc.orgenpress-publisher.com This has led to the development of a wide range of FDA-approved drugs containing the pyridine scaffold for treating conditions such as cancer, malaria, tuberculosis, ulcers, and viral infections. nih.govnih.gov The prevalence and success of this scaffold underscore its importance in the design of new therapeutic agents. frontiersin.orgnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold This table is interactive. You can sort the columns by clicking on the headers.

| Drug Name | Therapeutic Area |

|---|---|

| Abiraterone | Prostate Cancer |

| Isoniazid | Tuberculosis |

| Piroxicam | Anti-inflammatory (Arthritis) |

| Omeprazole | Gastric Ulcers (Proton-pump inhibitor) |

| Delavirdine | Antiviral (HIV/AIDS) |

| Nicotinamide | Pellagra (Vitamin B3 deficiency) |

| Doxylamine | Antihistamine (Allergies) |

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

For instance, research into novel 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid (Aβ) aggregation, a key event in Alzheimer's disease, has highlighted the importance of specific structural features. In these studies, the 2,6-diaminopyridine (B39239) moiety was identified as a crucial component for inhibitory activity. nih.gov The nature of the linkers and the number of pyridine units were also found to be critical, with compounds featuring three 2,6-disubstituted pyridine units connected by C2 or C3 linkers showing the most potent inhibition of Aβ aggregation. nih.gov This suggests that the spatial arrangement and the ability to form specific interactions, such as hydrogen bonds, are key determinants of activity.

In another study focusing on the insecticidal activity of 2-phenylpyridine (B120327) derivatives, the nature and position of substituents on the phenyl ring were found to significantly impact efficacy against various pests. mdpi.com For example, compounds with a methoxy (B1213986) group at the second position of the benzene (B151609) ring or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position demonstrated optimal insecticidal activities. mdpi.com

These findings from related pyridine derivatives indicate that the butenyl group in this compound likely plays a significant role in defining its biological interactions. The size, hydrophobicity, and conformational flexibility of the butenyl substituent would influence how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket. Alterations to this group, for instance, by changing its length, introducing double or triple bonds, or adding functional groups, would be expected to modulate the compound's biological activity.

A hypothetical SAR study on this compound derivatives could explore the following modifications to elucidate their impact on a specific biological activity:

Saturation of the double bond: Converting the butenyl group to a butyl group would increase its flexibility and remove the π-electron system, which could affect binding affinity.

Isomerization of the double bond: Moving the double bond to different positions within the butenyl chain would alter the molecule's geometry and could influence interactions with the target.

Introduction of functional groups: Adding hydroxyl, amino, or carbonyl groups to the butenyl chain could introduce new hydrogen bonding or other polar interactions, potentially enhancing binding and activity.

Through systematic modifications like these, a detailed understanding of the SAR for this class of compounds can be established, guiding the design of more potent and selective derivatives.

Molecular Docking and Computational Studies of Ligand-Target Interactions (e.g., enzymes, receptors)

Molecular docking and computational studies are powerful tools for elucidating the interactions between small molecules like this compound derivatives and their biological targets at the molecular level. While specific docking studies on this compound were not found, numerous studies on structurally related 2-substituted pyridine derivatives have demonstrated the utility of this approach in understanding binding modes and predicting affinity.

These computational techniques are frequently used to predict how a ligand will bind to a receptor, the binding affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex. Such interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For example, in a study of 2,6-diaryl-substituted pyridine derivatives as potential anticancer agents, molecular docking was used to evaluate their binding potential to the kinesin Eg5 enzyme, a validated cancer target. nih.gov The results showed that among the pyridine derivatives, a compound designated as 5m had the most favorable free energy of binding and the lowest inhibition constant (Ki), indicating a strong potential for inhibition. nih.gov Ligand-enzyme affinity maps revealed that these pyridine derivatives could form hydrogen bond interactions with key residues in the Eg5 binding site, such as GLU116 and GLY117. nih.gov

Similarly, molecular docking studies of novel pyridine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2) have provided insights into their binding modes. nih.gov The docking results suggested that the target compounds occupy the active site of the CDK2 enzyme in a manner similar to known reference inhibitors. nih.gov

Below is a table summarizing representative molecular docking results for various 2-substituted pyridine derivatives against different protein targets, illustrating the type of data generated from such studies.

| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |

|---|---|---|---|---|

| 2,6-diaryl-substituted pyridine (5m) | Kinesin Eg5 | -9.52 | 0.105 | GLU116, GLY117 |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | CDK2 | - | 0.24 (IC50) | - |

| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) | CDK2 | - | 0.50 (IC50) | - |

| 2-Pyridine Derivative (5) | EGFR Kinase | - | - | Occupies critical site of EGFR kinase pocket |

These computational approaches are invaluable in the rational design of new, more potent inhibitors based on the this compound scaffold.

Design and Synthesis of Novel Pyridine-Based Chemical Probes and Tools for Biological Research

The pyridine scaffold is a versatile building block for the design and synthesis of chemical probes and tools to investigate biological systems. The development of synthetic methodologies to create highly functionalized pyridines is crucial for generating novel probes with tailored properties. While the direct use of this compound as a starting material for complex probe synthesis is not widely reported, general methods for the synthesis of substituted pyridines can be applied to create derivatives of this compound for use as chemical tools.

One approach to synthesizing highly functionalized pyridines involves a one-pot procedure via a rhodium carbenoid-induced ring expansion of isoxazoles. organic-chemistry.org This method allows for the creation of pyridines with diverse substitution patterns, which is a key requirement for developing a range of chemical probes. organic-chemistry.org Another strategy employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation to yield highly substituted pyridines. nih.gov Such modular methods are advantageous as they allow for the systematic variation of substituents to fine-tune the properties of the resulting probes. nih.gov

The functionalization of the pyridine ring at specific positions is also a critical aspect of probe design. For example, methods have been developed for the selective functionalization of pyridines at the C4 position, which can be challenging due to the directing effects of the nitrogen atom. nih.gov This allows for the introduction of reporter groups, such as fluorophores or affinity tags, at a position that may be less likely to interfere with the molecule's binding to its biological target.

A chemical probe based on the this compound scaffold could be designed to include several key features:

A reactive group: This would allow the probe to covalently label its biological target, enabling its identification and characterization. The double bond in the butenyl group could potentially be functionalized for this purpose.

A reporter group: A fluorescent dye or a biotin (B1667282) tag could be incorporated to allow for visualization or isolation of the probe-target complex.

A photoaffinity group: This would allow for light-induced cross-linking of the probe to its target, providing a more precise way to identify binding partners.

The synthesis of such a probe would likely involve a multi-step sequence, starting with the functionalization of either the pyridine ring or the butenyl side chain of a suitable precursor. The choice of synthetic route would depend on the desired final structure of the probe and the compatibility of the various functional groups.

Materials Science and Advanced Properties

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced materials with applications in optics and electronics.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical signal processing and data storage. Organic molecules with extended π-conjugation and donor-acceptor character often exhibit significant NLO properties. Pyridine derivatives can be engineered to possess these features, making them promising candidates for NLO materials.

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Studies on chromophores incorporating 2-(2′-thienyl)pyridines, which are structurally analogous to 2-alkenylpyridines, have demonstrated that these compounds can exhibit markedly high β values. rsc.org The inherent polarization of the π-electron system in these molecules, arising from the electron-donating and -accepting nature of the different aromatic rings, contributes to their large NLO response. rsc.org

The NLO properties of these materials are typically determined using techniques such as hyper-Rayleigh scattering in solution. The table below presents the first hyperpolarizability values for a series of related thienylpyridine and isoquinoline (B145761) derivatives, illustrating the magnitude of the NLO response that can be achieved with such structures.

| Compound | β value at 1064 nm (10-30 esu) |

|---|---|

| Thienopyridine 13a | - |

| Thienopyridine 13c | - |

| Isoquinoline derivative | Reported to have markedly high β values |

| Thienylpyridine derivative | Reported to have markedly high β values |

Note: Specific β values for compounds 13a and 13c were not provided in the abstract, but the study reports that these classes of compounds exhibit markedly high β values.

Applications in Optoelectronic Materials and Supramolecular Architectures

The ability of the pyridine nitrogen atom to coordinate with metal ions makes pyridine derivatives excellent building blocks for the construction of functional optoelectronic materials and complex supramolecular architectures.

In the field of optoelectronics, pyridine-containing compounds have been investigated for their use in organic light-emitting devices (OLEDs). For example, a series of bis-terpyridine isomers have been studied as optoelectronic materials, revealing the fundamental roles of the peripheral and core pyridine rings. rsc.org The peripheral pyridines were found to deepen the ionization potential due to their electron-withdrawing nature, while the core pyridines contribute to a planar molecular structure and enhance electron injection without compromising electron mobility. rsc.org An OLED incorporating one of these terpyridine derivatives exhibited a very low operating voltage and high power efficiency. rsc.org

The butenyl group in this compound could be utilized to attach the molecule to a polymer backbone or other scaffolding, allowing for the creation of new materials with tailored optoelectronic properties.

In supramolecular chemistry, the directional coordination of the pyridine nitrogen is exploited to assemble molecules into well-defined, higher-order structures. The self-assembly of these molecules can be directed by the choice of metal ions and counter-anions, leading to the formation of one-, two-, or three-dimensional networks. nih.gov For example, Ni(II) complexes of a dipyrazinyl-diamine-pyridine ligand have been shown to form different supramolecular architectures depending on the anion present, with perchlorate (B79767) leading to a 1-D chain and nitrate (B79036) resulting in a 3-D network. nih.gov

The this compound molecule can act as a ligand in the formation of such supramolecular structures. The butenyl group could also participate in intermolecular interactions, such as van der Waals forces or π-stacking, further influencing the final architecture of the self-assembled material. These organized assemblies can exhibit interesting properties, such as porosity, catalysis, and molecular recognition, making them attractive for a range of applications.

Future Research Directions and Emerging Trends in 2 but 3 En 2 Yl Pyridine Chemistry

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and design of pyridine (B92270) derivatives like 2-(But-3-en-2-yl)pyridine. nih.gov These data-driven approaches offer the potential to accelerate discovery by predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties.

| AI/ML Application Area | Potential Impact on this compound Chemistry | Key Technologies |

| Retrosynthesis Planning | Identification of novel and more efficient synthetic pathways. | Sequence-to-sequence (Seq2Seq) models, Graph neural networks. engineering.org.cn |

| Reaction Outcome Prediction | Accurate prediction of yields and regioselectivity, reducing experimental costs. | Graph transformer neural networks (GTNN), High-throughput experimentation (HTE) data integration. digitellinc.com |

| Novel Compound Design | In silico screening and generation of derivatives with optimized properties. | Generative models, Quantitative Structure-Activity Relationship (QSAR) models. |

| Process Optimization | Fine-tuning of reaction conditions (temperature, solvent, catalyst) for maximum efficiency. | Bayesian optimization, Reinforcement learning. |

Sustainable Synthesis and Green Chemistry Approaches for Pyridine Derivatives

The chemical industry's increasing focus on sustainability is driving the development of green synthetic methods for pyridine compounds. ijarsct.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One major trend is the use of one-pot multicomponent reactions (MCRs), which combine multiple synthetic steps into a single operation, thereby reducing solvent waste and purification efforts. nih.gov The synthesis of the pyridine core can be achieved through MCRs using environmentally benign catalysts and solvents. Another key area is the development and application of green catalysts. Ionic liquids, for example, are gaining attention as they can act as both solvents and catalysts, are non-volatile, and are often recyclable, offering a sustainable alternative to traditional harsh reagents. benthamscience.com Similarly, heterogeneous catalysts like magnetic nanoparticles are being explored, which offer the significant advantage of easy separation and reusability. researchgate.net

The replacement of traditional volatile organic solvents is another cornerstone of green chemistry. Research is exploring the use of greener alternatives such as water, supercritical fluids (like CO₂), or even solvent-free reaction conditions. ijarsct.co.in Energy sources are also being re-evaluated, with microwave-assisted and ultrasound-assisted synthesis emerging as efficient alternatives to conventional heating. nih.gov These techniques can dramatically shorten reaction times and improve yields, contributing to a more sustainable process. nih.govresearchgate.net

| Green Chemistry Approach | Description | Application to Pyridine Synthesis |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product that contains portions of all reactants. | Efficient, one-pot synthesis of substituted pyridine rings, reducing waste and saving time. nih.gov |

| Green Catalysts | Use of recyclable and non-toxic catalysts. | Ionic liquids and copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been used for pyridine synthesis. benthamscience.comresearchgate.net |

| Alternative Solvents | Replacing hazardous organic solvents with environmentally friendly options. | Water, supercritical CO₂, and solvent-free conditions are being explored. ijarsct.co.in |

| Energy-Efficient Methods | Utilizing alternative energy sources to reduce energy consumption and reaction times. | Microwave irradiation and ultrasonic production have been shown to improve yields and shorten synthesis times. nih.govnih.gov |

Development of Novel Spectroscopic and Computational Tools for Complex Pyridine Systems

As the complexity of pyridine-containing molecules increases, so does the need for sophisticated analytical tools to characterize their structure, properties, and dynamics. The future in this area lies in the integration of advanced spectroscopic techniques with powerful computational methods.

An integrated computational approach, combining quantum mechanical (QM) methods, tailored force fields, and solvent models, can provide a detailed understanding of spectroscopic data. researchgate.net For instance, such approaches can simulate and help interpret complex IR and UV-vis spectra by accounting for anharmonicities, vibrational structure, and environmental effects from solvents. researchgate.net This is particularly valuable for flexible molecules like this compound, where conformational changes can influence spectroscopic signatures.

For paramagnetic systems or metal complexes involving pyridine ligands, the combination of techniques like NMR spectroscopy with computational analysis is essential for elucidating electronic structure and bonding. acs.org While challenging, these methods provide invaluable data. Furthermore, computational tools are being used to predict molecular properties that can guide synthetic efforts. For example, calculating global electrophilicity indices can help predict the reactivity of different sites within a molecule, aiding in the design of selective reactions. acs.org Future developments will likely involve the use of machine learning to analyze large spectroscopic datasets, identifying patterns and correlations that are not immediately obvious to human interpreters.

Exploration of Underexplored Reactivity, Transformations, and Functionalizations of the Alkenylpyridine Motif

The alkenylpyridine motif, as present in this compound, offers two distinct sites for chemical modification: the pyridine ring and the alkenyl side chain. While the chemistry of the pyridine ring is well-established, the interplay between the ring and the side chain presents opportunities for discovering novel reactivity.

Recent research has begun to explore transformations that leverage the unique electronic properties of alkenylpyridines. For example, a visible-light photoredox-catalyzed β-selective reductive coupling between alkenylpyridines and carbonyl or iminyl derivatives has been developed. nih.gov This method provides access to a range of synthetically useful products that were previously difficult to obtain, showcasing a departure from typical α-position reactivity. nih.gov

Another emerging area is the development of highly enantioselective catalytic transformations. Methods for the enantioselective nucleophilic addition to β-substituted alkenyl pyridines are being reported, enabling the synthesis of a wide variety of alkylated chiral pyridines. researchgate.net These reactions are significant due to the importance of chiral pyridines in medicinal chemistry. researchgate.net

Future work will likely focus on expanding the scope of these novel transformations and discovering new ones. This could include:

Developing new catalytic systems: Exploring different transition metals or organocatalysts to achieve novel functionalizations of the alkenyl group, such as asymmetric hydrofunctionalization or cycloaddition reactions.

Investigating remote functionalization: Using the pyridine nitrogen to direct reactions at specific positions on the alkenyl chain that are traditionally difficult to access.

Tandem reactions: Designing reactions where both the pyridine ring and the alkenyl chain participate in a single, orchestrated transformation to rapidly build molecular complexity.

| Research Area | Description | Example Transformation |

| Novel Reductive Couplings | Exploring new methods for C-C bond formation involving the alkenyl group. | β-selective intermolecular reductive coupling of alkenylpyridines with aldehydes and imines using synergistic Lewis acid/photoredox catalysis. nih.gov |

| Enantioselective Catalysis | Developing methods to introduce chirality into the molecule with high stereocontrol. | Highly enantioselective catalytic synthesis of chiral pyridines via nucleophilic addition to β-substituted alkenyl pyridines. researchgate.net |

| Catalytic Functionalization | Introducing new functional groups onto the alkenylpyridine scaffold. | Asymmetric hydroamination, hydroboration, or other additions across the double bond. |

| Directed C-H Functionalization | Using the pyridine nitrogen to direct the activation and functionalization of C-H bonds on the side chain or ring. | Transition-metal catalyzed C-H activation for arylation or alkylation. |

Q & A

Basic: What synthetic methods are commonly used to prepare 2-(But-3-en-2-yl)pyridine, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via cross-coupling reactions or catalytic allylic amination. For example, iridium-catalyzed asymmetric amination has been employed to achieve enantioselective synthesis of related pyridine derivatives, yielding up to 98% under optimized conditions (DME solvent, flash column chromatography purification) . Reaction optimization includes adjusting catalyst loading, solvent polarity, and temperature. Silica gel chromatography is commonly used for purification, with hexane/ethyl acetate gradients providing effective separation .

Advanced: How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound derivatives?

Answer:

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurately modeling the electronic structure and reactivity of pyridine derivatives. Becke’s semiempirical exchange-correlation functional has demonstrated <2.4 kcal/mol deviation in thermochemical calculations, making it suitable for predicting bond dissociation energies and reaction pathways . For regioselectivity analysis, frontier molecular orbital (FMO) calculations can identify nucleophilic/electrophilic sites, while transition-state modeling clarifies stereochemical outcomes.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

Key techniques include:

- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and allylic protons (δ 5.0–6.0 ppm) confirm the pyridine and butenyl moieties. Coupling constants (e.g., J = 10–16 Hz for trans-alkenes) distinguish stereochemistry .

- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and C=C (~1650 cm⁻¹) validate the structure .

- HRMS : Precise molecular ion peaks ([M+H]+) confirm molecular formula .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing novel derivatives?

Answer:

Contradictions often arise from overlapping signals or unexpected stereochemistry. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : SHELX software (e.g., SHELXL) provides definitive structural validation, particularly for chiral centers .

- Computational NMR Prediction : Tools like Gaussian or ORCA simulate spectra to compare with experimental data, identifying misassignments .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .

- Storage : Store under inert atmosphere (N2/Ar) at room temperature to prevent degradation .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced: What catalytic systems enable enantioselective synthesis of chiral this compound derivatives?

Answer:

Iridium complexes with chiral ligands (e.g., phosphoramidites) are effective for asymmetric allylic amination, achieving >90% enantiomeric excess (ee) in tetrahydrothienopyridine derivatives . Mechanistic studies suggest π-allyl intermediates dictate stereoselectivity. Alternative methods include organocatalytic [4+2] cycloadditions or palladium-catalyzed cross-couplings with chiral auxiliaries.

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm quantify purity (>95% typical) .

- Melting Point Analysis : Sharp melting ranges (e.g., 155–157°C for related compounds) indicate crystallinity and purity .

- Elemental Analysis : Matches experimental C/H/N ratios to theoretical values within 0.3% error .

Advanced: What role does this compound play in medicinal chemistry target discovery?

Answer:

The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its unsaturated bond allows functionalization via click chemistry (e.g., azide-alkyne cycloaddition) to introduce pharmacophores. In biological studies, it has been used to probe adenosine receptor binding through structure-activity relationship (SAR) studies .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective. Slow cooling (0.5°C/min) enhances crystal formation. For air-sensitive derivatives, use Schlenk techniques under N2 .

Advanced: How can computational docking studies predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein targets identifies binding poses and affinity scores. MD simulations (AMBER/CHARMM) assess stability over 100+ ns trajectories. Free-energy perturbation (FEP) calculations refine binding energy predictions to ±1 kcal/mol accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.